(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, chlorophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then reacted with 2-mercaptoacetic acid and a suitable catalyst under reflux conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Its interactions with cellular pathways and molecular targets are of significant interest.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar structural motif.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-Triazole: A compound with a triazole ring and similar substituents.
Uniqueness
(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with chlorophenyl and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C24H18ClNO3S2 |
---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
(5E)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18ClNO3S2/c1-28-20-12-8-19(9-13-20)26-23(27)22(31-24(26)30)14-16-4-10-21(11-5-16)29-15-17-2-6-18(25)7-3-17/h2-14H,15H2,1H3/b22-14+ |
InChI Key |
UMKJZJACZFIHLY-HYARGMPZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)SC2=S |
Origin of Product |
United States |
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